molecular formula C26H28N4O4S B11388431 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388431
M. Wt: 492.6 g/mol
InChI Key: FYQBUUNXWUBBSY-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions

    Formation of the Dihydropyridazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzothiophene Ring: This can be achieved through various methods, including the cyclization of thioethers with suitable electrophiles.

    Coupling Reactions: The final steps involve coupling the synthesized rings with the tetrahydrofuran-2-ylmethyl group and the 3-methylphenyl group using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl and benzothiophene groups.

    4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide: Lacks the 3-methylphenyl group.

Uniqueness

The unique combination of functional groups in 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C26H28N4O4S/c1-16-6-4-7-17(14-16)30-12-11-20(31)23(29-30)25(33)28-26-22(19-9-2-3-10-21(19)35-26)24(32)27-15-18-8-5-13-34-18/h4,6-7,11-12,14,18H,2-3,5,8-10,13,15H2,1H3,(H,27,32)(H,28,33)

InChI Key

FYQBUUNXWUBBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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